

Picraline: A Technical Guide to its Physicochemical Properties for Research Professionals

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Compound of Interest

Compound Name: *Picraline*

Cat. No.: *B14871072*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline is a monoterpene indole alkaloid belonging to the akuammiline family.^{[1][2][3]} It is a natural product that can be isolated from various plant species, including those from the *Alstonia* and *Rauvolfia* genera. This complex heterocyclic compound has garnered significant interest in the scientific community due to its diverse biological activities. Notably, **Picraline** has been identified as a ligand for opioid receptors and as an inhibitor of sodium-glucose cotransporters (SGLT), suggesting its potential for development in pain management and metabolic disease therapies.^{[4][5]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **Picraline**, detailed experimental protocols for their determination, and a visualization of its known signaling pathways to support further research and drug development efforts.

Physicochemical Properties of Picraline

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for the design of effective drug delivery systems. While experimental

data for some of **Picraline**'s properties are not readily available in the literature, a combination of reported data and computationally predicted values are presented below.

| Property | Value | Source |
|----------------------|--|--------|
| IUPAC Name | methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1 ^{9,15} .0 ^{1,9} .0 ^{3,8} .0 ^{12,17}]nonadeca-3,5,7-triene-19-carboxylate | N/A |
| Chemical Formula | C ₂₃ H ₂₆ N ₂ O ₅ | [6] |
| Molecular Weight | 410.47 g/mol | [6] |
| Physical Description | Powder | N/A |
| Melting Point | 225.2 °C (Predicted) | N/A |
| Boiling Point | 636.3 °C at 760 mmHg (Predicted) | N/A |
| pKa (most basic) | 6.23 (Predicted) | N/A |
| logP | 2.59 (Predicted) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Experimental Protocols

For properties where experimental data is not available, the following standard protocols are provided as a guide for researchers to determine these values in a laboratory setting.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of dry **Picraline** powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus (e.g., a Thiele tube with heated oil bath or a digital instrument like a Mel-Temp) is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is increased rapidly to about 15-20 °C below the expected melting point (based on the predicted value).
 - The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
 - The temperature at which the last solid particle melts is recorded as the end of the melting range.
- **Purity Indication:** A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is a crucial parameter for formulation development and for designing in vitro and in vivo experiments.

Methodology: Shake-Flask Method

- **Principle:** This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
- **Procedure:**
 - An excess amount of **Picraline** powder is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.

- The vial is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not bind the compound).
- The concentration of **Picraline** in the clear supernatant or filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- A calibration curve with known concentrations of **Picraline** is used to determine the concentration in the saturated solution.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
- Procedure:
 - A precise amount of **Picraline** is dissolved in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).
 - A calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.
 - The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa is determined from the inflection point of the titration curve. For a basic compound like **Picraline**, the pH at half-equivalence point corresponds to the pKa of its conjugate acid.

logP Determination

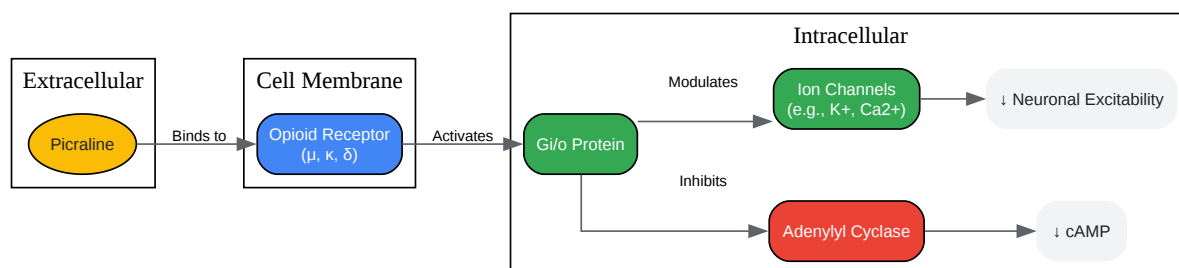
The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method

- Principle: This method measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.
- Procedure:
 - n-Octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other.
 - A known amount of **Picraline** is dissolved in one of the phases (usually the one in which it is more soluble).
 - The two phases are combined in a separation funnel in a fixed volume ratio (e.g., 1:1) and shaken vigorously to allow for the partitioning of the compound between the two layers.
 - The mixture is then allowed to stand until the two phases have completely separated.
 - The concentration of **Picraline** in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - logP is the base-10 logarithm of P.

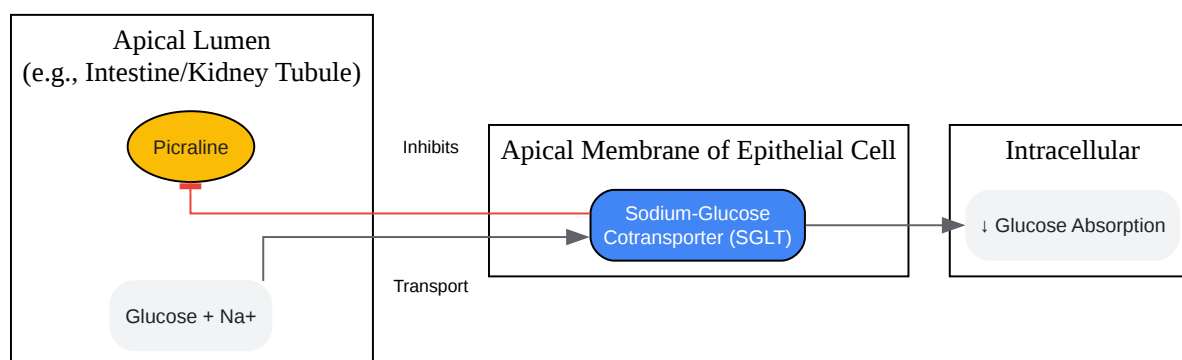
Signaling Pathways and Mechanisms of Action

Picraline's biological effects are attributed to its interaction with specific molecular targets. The following diagrams illustrate the proposed signaling pathways.



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Caption: **Picraline's** interaction with opioid receptors.



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Caption: **Picraline's** inhibitory action on SGLT.

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